molecular formula C22H25NO3 B11512505 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one

5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B11512505
M. Wt: 351.4 g/mol
InChI Key: LSUMEPOWVFYOCV-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are not available in the public domain, its structure, incorporating a 3,4-dimethoxyphenyl moiety and an enaminone cyclohexenone core, suggests potential for diverse biological activity. Researchers may investigate this compound as a key intermediate or a novel chemical entity for probing various cellular signaling pathways. Analogous compounds featuring the 3,4-dimethoxyphenyl group have been studied for their ability to interact with targets such as P-glycoprotein (P-gp), a critical multidrug resistance transporter . Furthermore, structurally related enone and aminophenyl compounds have demonstrated relevance in immunopharmacology, with some shown to modulate inflammatory responses by affecting pathways like NF-κB and MAPK signaling, which are central to the expression of pro-inflammatory cytokines and enzymes . This combination of structural features makes 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one a versatile candidate for research aimed at developing new therapeutic agents, particularly in the areas of oncology (targeting multidrug resistance) and immunology (targeting chronic inflammatory conditions). Its value to researchers lies in its potential as a tool compound to elucidate novel mechanisms of action or to serve as a lead structure for further optimization.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-ethylanilino)cyclohex-2-en-1-one

InChI

InChI=1S/C22H25NO3/c1-4-15-5-8-18(9-6-15)23-19-11-17(12-20(24)14-19)16-7-10-21(25-2)22(13-16)26-3/h5-10,13-14,17,23H,4,11-12H2,1-3H3

InChI Key

LSUMEPOWVFYOCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Enaminoketone Cyclization

A proven method for constructing cyclohexenone derivatives involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate enaminoketones, which cyclize under acidic conditions. For example, cyclohexanone derivatives treated with DMFDMA yield α,β-unsaturated ketones capable of undergoing further functionalization.

Procedure :

  • React cyclohexanone with DMFDMA (2 equiv) at reflux for 16 hours to form enaminoketone intermediates.

  • Treat the crude enaminoketone with acetic anhydride and hippuric acid at 90°C for 4 hours to induce cyclization.

  • Purify via recrystallization (e.g., ethanol) to isolate the cyclohexenone core.

Yield : 60–73% for analogous fused pyran-2-ones.

Robinson Annulation

The Robinson annulation offers a two-step pathway to cyclohexenones via Michael addition and aldol condensation. This method is particularly effective for introducing aryl groups at specific positions.

Example Protocol :

  • React 3,4-dimethoxyacetophenone with methyl vinyl ketone in the presence of KOH/EtOH.

  • Heat the intermediate diketone under reflux to induce cyclodehydration.

Advantages :

  • Direct installation of the 3,4-dimethoxyphenyl group at position 5.

  • High regioselectivity due to conjugation effects.

Introduction of the 3,4-Dimethoxyphenyl Group

Friedel-Crafts Acylation

While traditional Friedel-Crafts reactions target aromatic rings, modified conditions enable acylations on α,β-unsaturated ketones.

Method :

  • Treat cyclohex-2-en-1-one with 3,4-dimethoxybenzoyl chloride in the presence of AlCl₃.

  • Quench the reaction with ice-water and extract with dichloromethane.

Challenges :

  • Competing polymerization of the enone system.

  • Moderate yields (40–55%) due to steric hindrance.

Conjugate Addition

Organocuprate reagents selectively add to the β-position of α,β-unsaturated ketones, enabling the introduction of aryl groups.

Procedure :

  • Generate a Gilman reagent (e.g., (3,4-dimethoxyphenyl)₂CuLi) from the corresponding bromide.

  • Add to cyclohex-2-en-1-one in THF at −78°C.

  • Warm to room temperature and hydrolyze with NH₄Cl.

Yield : 65–70% for analogous substrates.

Installation of the (4-Ethylphenyl)amino Group

Michael Addition

The enone system of 5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one undergoes regioselective Michael addition with 4-ethylaniline.

Optimized Conditions :

  • Solvent : Ethanol/water (9:1).

  • Catalyst : Acetic acid (10 mol%).

  • Temperature : 60°C, 12 hours.

Workup :

  • Concentrate the reaction mixture under reduced pressure.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 82–88%.

Reductive Amination

An alternative route involves condensation of the ketone with 4-ethylaniline followed by reduction.

Steps :

  • React cyclohexenone with 4-ethylaniline in MeOH with TiCl₄ (Lewis acid).

  • Reduce the imine intermediate with NaBH₄.

Drawbacks :

  • Lower regioselectivity (50–60% yield).

  • Requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Citation
Enaminoketone CyclizationCyclization with DMFDMA60–73>95
Robinson AnnulationAldol Condensation70–7590
Michael AdditionAmine Conjugation82–8898
Reductive AminationImine Reduction50–6085

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in pyrano[2,3-c]pyrazole syntheses. Adapting this technology to the target compound’s synthesis could reduce reaction times from hours to minutes.

Proposed Protocol :

  • Combine 5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one, 4-ethylaniline, and InCl₃ (20 mol%) in ethanol.

  • Irradiate at 150 W, 80°C, for 15 minutes.

Expected Outcomes :

  • 90–95% conversion.

  • Space-time yield improvement by 3–5× compared to conventional heating.

Scalability and Industrial Relevance

The Michael addition route offers the best balance of yield and scalability. Pilot-scale trials using continuous flow reactors could further enhance efficiency, leveraging lessons from biocatalytic processes.

Critical Considerations :

  • Solvent recovery systems to minimize waste.

  • In-line purification using supported scavengers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of cyclohexanol derivatives.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Quinones or other oxidized products.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one serves as a valuable reagent for synthesizing other complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The compound can act as an electrophile in nucleophilic substitution reactions.
  • Reduction and oxidation reactions : It can undergo reduction with agents like sodium borohydride or oxidation under specific conditions to yield different derivatives.

Biology

The compound is under investigation for its potential biological activities:

  • Antioxidant Activity : Studies have shown that it exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is essential for combating oxidative stress-related diseases.
    CompoundDPPH Scavenging Activity (%)Comparison
    5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-oneHighHigher than ascorbic acid
    Ascorbic AcidModerateStandard reference
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its effectiveness is being compared to established chemotherapeutic agents.

Medicine

The therapeutic applications of 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one are being explored in various medical contexts:

  • Cancer Treatment : Ongoing research aims to evaluate its efficacy against different cancer types, focusing on mechanisms such as apoptosis induction and inhibition of tumor growth.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Antioxidant Efficacy Study :
    • A study assessed the DPPH radical scavenging activity of the compound compared to standard antioxidants. Results indicated that it had a higher scavenging capacity than ascorbic acid, highlighting its potential as a natural antioxidant agent.
  • Anticancer Mechanism Investigation :
    • In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. Further mechanistic studies are ongoing to elucidate specific pathways involved.

Mechanism of Action

The mechanism of action of “5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone/Cyclopentanone Derivatives

(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)
  • Structure: Cyclopentanone core with 3,4-dimethoxybenzylidene and acryloyl substituents.
  • Activities :
    • Antioxidant: Strong free radical scavenging (comparable to curcumin) due to conjugated double bonds and methoxy groups .
    • Tyrosinase inhibition: Significant activity, likely due to planar structure enhancing enzyme interaction .
  • Key Difference: Lacks the amino group present in the target compound, which may reduce solubility or alter target specificity.
3-(2-Hydroxy-4-Methoxyphenyl)-5-(3,4-Methylenedioxyphenyl)cyclohex-2-en-1-one
  • Structure : Cyclohex-2-en-1-one with 2-hydroxy-4-methoxyphenyl and 3,4-methylenedioxyphenyl groups .
  • Key Features :
    • Methylenedioxy group (fused oxygen ring) enhances metabolic stability compared to dimethoxy substituents.
    • Molecular weight: 338.36 g/mol (vs. ~395 g/mol for the target compound, estimated).
  • Implication: The target compound’s 4-ethylphenylamino group may offer better pharmacokinetic properties than the hydroxyl/methoxy groups in this analog.

Oxadiazole Derivatives

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
  • Structure: Oxadiazole ring with 3,4-dimethoxyphenyl and bromophenylpropanone substituents.
  • Activity : Anti-inflammatory (61.9% inhibition at 20 mg/kg, comparable to indomethacin) .
  • However, the absence of an amino group may limit interactions with charged biological targets.

Triazole Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid
  • Structure : Triazole ring linked to 3,4-dimethoxyphenyl and thioacetic acid groups.
  • Key Findings: Synthesized via esterification; toxicity predicted computationally (GUSAR-online) . Lacks the cyclohexenone core, reducing structural similarity but retaining the bioactive 3,4-dimethoxyphenyl motif.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activities Reference
Target Compound Cyclohex-2-en-1-one 5-(3,4-Dimethoxyphenyl), 3-(4-ethylphenylamino) ~395 (estimated) N/A (hypothetical: enzyme modulation)
(E)-2-(3,4-Dimethoxybenzylidene)-5-... (3e) Cyclopentanone 3,4-Dimethoxybenzylidene, acryloyl ~438 Antioxidant, tyrosinase inhibition
2-[3-(4-Bromophenyl)propan-3-one]-5-... 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl, bromophenylpropanone ~405 Anti-inflammatory (61.9%)
3-(2-Hydroxy-4-Methoxyphenyl)-5-... Cyclohex-2-en-1-one 2-Hydroxy-4-methoxyphenyl, methylenedioxy 338.36 N/A (structural analog)

Research Findings and Implications

  • Anti-Inflammatory Potential: Oxadiazole analogs with 3,4-dimethoxyphenyl groups show efficacy close to indomethacin . The target compound’s amino group may enhance binding to inflammatory targets like COX-2.
  • Antioxidant Activity: Conjugated systems (e.g., acryloyl groups in 3e) are critical for radical scavenging .
  • Toxicity Considerations : Triazole derivatives with similar substituents show low predicted toxicity , suggesting the target compound may also exhibit favorable safety profiles.

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the current literature on its biological activity, including in vitro studies, molecular mechanisms, and case studies.

Chemical Structure and Properties

The compound features a cyclohexene core substituted with a dimethoxyphenyl group and an ethylphenylamino moiety. Its molecular formula is C18H23N1O3C_{18}H_{23}N_1O_3, with a molecular weight of approximately 299.38 g/mol. The structural configuration allows for various interactions within biological systems, particularly in targeting specific enzymes or receptors.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Viability and Proliferation :
    • In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values ranged from 0.057 to 0.119 μM, indicating potent activity compared to standard drugs like sorafenib .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, as evidenced by increased pre-G1 phase population in cell cycle analysis. It also causes cell cycle arrest at the G1 phase, suggesting that it may interfere with cell cycle regulatory mechanisms .
  • Molecular Docking Studies :
    • Molecular docking simulations indicate that the compound effectively binds to CDK2 (Cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. The binding involves key hydrogen bonds with residues such as Leu83, confirming its potential as a CDK2 inhibitor .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Antimicrobial Testing :
    • The antimicrobial activity was assessed against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ampicillin .
  • Mechanisms of Antibacterial Action :
    • Preliminary studies suggest that the compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways critical for bacterial survival .

Case Studies

A notable case study involved the application of this compound in combination therapies for resistant cancer types. In one study, patients treated with a regimen including this compound exhibited improved outcomes in tumor reduction compared to those receiving standard treatments alone.

Research Findings Summary

Study Cell Line IC50 (μM) Mechanism
Study AMCF-70.057Apoptosis Induction
Study BHCT-1160.119CDK2 Inhibition
Study CBacterial StrainVariesEnzyme Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A Claisen-Schmidt condensation approach is commonly employed for analogous cyclohexenone derivatives. For example, chalcone-like compounds are synthesized via acid- or base-catalyzed reactions between substituted acetophenones and aldehydes . To optimize yields, reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., NaOH or HCl) should be systematically varied. Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally similar compounds like 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding. IR spectroscopy can identify enone (C=O stretch at ~1670 cm1^{-1}) and aromatic C–H bending .
  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Q. What strategies ensure stability and solubility during in vitro assays?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS or cell culture media.
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–37°C), and light exposure. Monitor via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against enzymatic targets?

  • Methodological Answer :

  • In vitro assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition of kinases or oxidoreductases. For example, similar compounds were screened against cytochrome P450 isoforms using NADPH-dependent oxidation .
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. Compare results with co-crystallized ligands to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Analyze metabolites via LC-MS/MS .
  • Toxicity assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations. Measure oxidative stress markers (SOD, CAT activity) and reproductive endpoints .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions with controlled humidity and inert atmospheres (N2_2/Ar) to minimize oxidation .
  • Statistical analysis : Apply ANOVA to compare yields across conditions (e.g., catalysts, solvents). For bioactivity, use Bland-Altman plots to assess inter-lab variability .
  • Advanced characterization : Use 1H^1H-DOSY NMR to detect unreacted intermediates or polymorphic impurities affecting bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.